molecular formula C13H14Cl2N2O B2883536 N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide CAS No. 1270829-74-7

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide

Cat. No.: B2883536
CAS No.: 1270829-74-7
M. Wt: 285.17
InChI Key: QDOLEZKPIMCBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide involves its ability to bind to the NMDA receptor and block the binding of glutamate, which is the primary neurotransmitter that activates this receptor. By blocking NMDA receptor activation, this compound can modulate synaptic plasticity, learning and memory, and other physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and the dose used. Some of the effects of this compound include the modulation of synaptic plasticity, the inhibition of long-term potentiation (LTP), the reduction of excitotoxicity, and the attenuation of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor modulation without interfering with other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide and NMDA receptor modulation. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of this receptor. Another area of interest is the investigation of the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. Finally, the use of this compound and other NMDA receptor antagonists in clinical trials for the treatment of neurodegenerative diseases is an exciting area of research that holds promise for the development of new therapies.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide involves the reaction of 3,4-dichlorobenzyl cyanide with propylamine and ethyl acetate in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient method for producing this compound.

Scientific Research Applications

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. For example, this compound has been used to investigate the role of NMDA receptors in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the effects of NMDA receptor antagonists on pain perception and addiction.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-2-6-17(7-5-16)13(18)9-10-3-4-11(14)12(15)8-10/h3-4,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOLEZKPIMCBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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